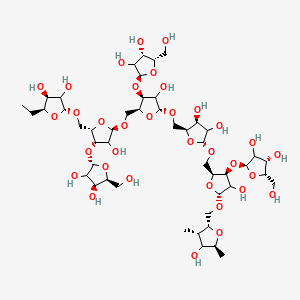
Disperse Blue 93
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Blue 93 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. These dyes are characterized by their low water solubility and are typically applied from an aqueous dispersion. This compound is known for its vibrant blue color and is widely used in the textile industry to impart color to fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Disperse Blue 93 involves the reaction of 1-amino-4-bromoanthraquinone with 2,4-dinitrochlorobenzene in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often formulated into a paste or powder form for ease of application in dyeing processes.
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 93 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break down the dye into simpler compounds, often used in decolorization processes.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the anthraquinone structure.
Reduction: Simplified aromatic amines and other reduced products.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
Disperse Blue 93 has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disperse Blue 93 involves its interaction with the polymer chains of synthetic fibers. The dye molecules penetrate the fibers and form non-covalent interactions, such as van der Waals forces and hydrogen bonding, with the polymer chains. This interaction results in the dye being firmly held within the fiber matrix, imparting a stable color to the fabric.
Comparison with Similar Compounds
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 79
- Disperse Blue 183
Properties
CAS No. |
12235-95-9 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
0 |
Synonyms |
disperse blue 93 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




